molecular formula C10H17N3O4S B7576212 3-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl-ethylamino]propanoic acid

3-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl-ethylamino]propanoic acid

Katalognummer B7576212
Molekulargewicht: 275.33 g/mol
InChI-Schlüssel: MZGSNSDWASAQAP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl-ethylamino]propanoic acid, also known as DPSPA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of neuroscience. DPSPA is a selective antagonist of the GluN2B subunit of N-methyl-D-aspartate (NMDA) receptors, which are involved in various physiological and pathological processes in the brain. In

Wissenschaftliche Forschungsanwendungen

3-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl-ethylamino]propanoic acid has been extensively studied as a tool for investigating the role of NMDA receptors in various physiological and pathological processes in the brain. NMDA receptors are involved in synaptic plasticity, learning, memory, and the pathophysiology of various neurological disorders such as stroke, epilepsy, and Alzheimer's disease. 3-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl-ethylamino]propanoic acid has been shown to selectively block the GluN2B subunit of NMDA receptors, which has led to its use in a wide range of studies.

Wirkmechanismus

3-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl-ethylamino]propanoic acid selectively blocks the GluN2B subunit of NMDA receptors, which are ionotropic receptors that play a crucial role in synaptic plasticity and learning and memory processes. By blocking the GluN2B subunit, 3-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl-ethylamino]propanoic acid inhibits the activity of NMDA receptors and thereby modulates their downstream signaling pathways.
Biochemical and Physiological Effects:
3-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl-ethylamino]propanoic acid has been shown to have a range of biochemical and physiological effects. In animal studies, 3-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl-ethylamino]propanoic acid has been shown to improve cognitive function and memory in various models of neurological disorders such as Alzheimer's disease and traumatic brain injury. 3-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl-ethylamino]propanoic acid has also been shown to have neuroprotective effects in models of stroke and epilepsy. Additionally, 3-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl-ethylamino]propanoic acid has been shown to modulate synaptic plasticity and long-term potentiation, which are important processes for learning and memory.

Vorteile Und Einschränkungen Für Laborexperimente

3-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl-ethylamino]propanoic acid has several advantages as a tool for investigating the role of NMDA receptors in the brain. It is a selective antagonist of the GluN2B subunit, which allows for more precise manipulation of NMDA receptor activity. Additionally, 3-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl-ethylamino]propanoic acid has been shown to have good pharmacokinetic properties, which make it suitable for in vivo studies. However, 3-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl-ethylamino]propanoic acid also has limitations. It is a relatively new compound, and its long-term effects and potential side effects are not yet fully understood. Additionally, 3-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl-ethylamino]propanoic acid is not a specific blocker of GluN2B-containing NMDA receptors, and it may also affect other ionotropic and metabotropic glutamate receptors.

Zukünftige Richtungen

There are several future directions for research on 3-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl-ethylamino]propanoic acid. One area of interest is the development of more selective and potent GluN2B antagonists. Additionally, there is a need for further studies to investigate the long-term effects and potential side effects of 3-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl-ethylamino]propanoic acid. Another area of interest is the use of 3-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl-ethylamino]propanoic acid in combination with other drugs or therapies for the treatment of neurological disorders. Finally, there is a need for further studies to investigate the role of NMDA receptors in various physiological processes, including pain, addiction, and mood disorders.

Synthesemethoden

3-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl-ethylamino]propanoic acid can be synthesized through a multi-step process starting from commercially available starting materials. The first step involves the synthesis of 3,5-dimethyl-1H-pyrazole-4-carboxylic acid, which is then converted to the corresponding sulfonyl chloride. The sulfonyl chloride is then reacted with ethylenediamine to form the desired product, 3-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl-ethylamino]propanoic acid.

Eigenschaften

IUPAC Name

3-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl-ethylamino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3O4S/c1-4-13(6-5-9(14)15)18(16,17)10-7(2)11-12-8(10)3/h4-6H2,1-3H3,(H,11,12)(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZGSNSDWASAQAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCC(=O)O)S(=O)(=O)C1=C(NN=C1C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl-ethylamino]propanoic acid

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.